2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile
Overview
Description
2-[Cyano(4-fluorophenyl)methyl]-6-fluorobenzenecarbonitrile is a chemical compound with the molecular formula C15H8F2N2 . It belongs to the class of thiazolidinones, which are known to exhibit various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyano group attached to a fluorophenyl group, which is further attached to a fluorobenzenecarbonitrile . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical and Chemical Properties Analysis
This compound has a molecular weight of 254.23 . Detailed physical and chemical properties such as melting point, boiling point, density, etc., would require specific experimental data .Scientific Research Applications
Synthesis and Chemical Reactions
- 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, demonstrates the potential of fluoro-substituted benzonitriles in complex synthesis processes (Qiu, Gu, Zhang, & Xu, 2009).
- The formation of 6-substituted phenanthridines via organometallic additions to the cyano group of fluoro-substituted benzonitriles highlights the versatility of these compounds in creating complex molecular structures (Lysén, Kristensen, Vedsø, & Begtrup, 2002).
- In the field of optoelectronics, fluoro and cyano-substituted compounds have been utilized in designing materials for OLEDs, showcasing their applicability in advanced technology (Cao et al., 2018).
Material Sciences and Catalysis
- Fluoro and cyano-substituted benzenes have been applied in the development of new catalytic processes, which could have implications in various industrial and pharmaceutical synthesis pathways (Maleki & Ashrafi, 2014).
Molecular Structure Studies
- Investigations into the molecular structures of fluoro and cyano-substituted compounds, like the study of the crystal structure of Allyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate, contribute to a better understanding of their chemical behavior and potential applications (Mohandas et al., 2019).
Safety and Hazards
While specific safety data for this compound isn’t available, general precautions should be taken while handling it. These include avoiding ingestion and inhalation, using it only in well-ventilated areas, and wearing appropriate personal protective equipment . Decomposition can lead to the release of irritating gases and vapors .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound may be involved in sm coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Properties
IUPAC Name |
2-[cyano-(4-fluorophenyl)methyl]-6-fluorobenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2/c16-11-6-4-10(5-7-11)13(8-18)12-2-1-3-15(17)14(12)9-19/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAYNJTZNABMLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.